molecular formula C14H22N2O B11825054 3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one

3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11825054
M. Wt: 234.34 g/mol
InChI Key: LLKWIAWHGDQSFK-UHFFFAOYSA-N
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Description

3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one is a chemical compound with a complex structure that includes a piperidine ring and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with 1-butylpiperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve:

    Starting Materials: 2-pyridone and 1-butylpiperidine.

    Catalysts: Commonly used catalysts may include acids or bases to promote the reaction.

    Solvents: Organic solvents such as ethanol or methanol are often used.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures and may require several hours to complete.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This can include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one: Unique due to its specific structure and properties.

    2-Pyridone Derivatives: Compounds with similar pyridinone moieties but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but varying side chains.

Uniqueness

This compound stands out due to its combination of a piperidine ring and a pyridinone moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-(1-butylpiperidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C14H22N2O/c1-2-3-10-16-11-5-4-8-13(16)12-7-6-9-15-14(12)17/h6-7,9,13H,2-5,8,10-11H2,1H3,(H,15,17)

InChI Key

LLKWIAWHGDQSFK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCCC1C2=CC=CNC2=O

Origin of Product

United States

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